molecular formula C3H8S2 B1584185 1-(Methylthio)ethanethiol CAS No. 31331-53-0

1-(Methylthio)ethanethiol

Cat. No.: B1584185
CAS No.: 31331-53-0
M. Wt: 108.23 g/mol
InChI Key: GHIADNFHCKUPJL-UHFFFAOYSA-N
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Description

1-(Methylthio)ethanethiol, also known as 3-Thia-2-butanethiol or Ethanethiol, 1-methylthio, is an organic compound with the molecular formula C₃H₈S₂ and a molecular weight of 108.226 g/mol . This compound is characterized by the presence of both a thiol (-SH) and a thioether (-S-) group, making it a unique member of the thiol family.

Preparation Methods

1-(Methylthio)ethanethiol can be synthesized through several methods:

    Reaction with Alkyl Halides: One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS⁻).

    Use of Thiourea: Another method involves the use of thiourea as the nucleophile.

Chemical Reactions Analysis

1-(Methylthio)ethanethiol undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-(Methylthio)ethanethiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is a key part of many biological processes, including the maintenance of protein structure and protection against oxidative stress . The compound can also form complexes with heavy metals, leading to the inactivation of metal-dependent enzymes and proteins .

Comparison with Similar Compounds

1-(Methylthio)ethanethiol can be compared with other thiols and thioethers:

    Ethanethiol (C₂H₅SH): A simple thiol with a similar structure but lacking the thioether group.

    Methanethiol (CH₃SH): Another simple thiol with a single carbon chain.

    Dimethyl sulfide (CH₃SCH₃): A thioether without the thiol group.

The presence of both a thiol and a thioether group in this compound makes it unique, as it can participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.

Biological Activity

1-(Methylthio)ethanethiol (also known as methanethiol or methyl mercaptan) is a sulfur-containing organic compound with significant biological activity. This article explores its chemical properties, biological roles, and implications in various fields, including food science and pharmacology.

This compound has the molecular formula C3H8SC_3H_8S and a molecular weight of 76.16 g/mol. It is characterized by its pungent odor, often associated with rotten cabbage or garlic, which is attributed to its low odor threshold. This compound is soluble in water and organic solvents, making it versatile in various applications.

1. Flavor and Aroma Compound

This compound contributes significantly to the flavor profiles of various foods, particularly in onions and garlic. It is responsible for the characteristic aroma of these vegetables and plays a crucial role in food chemistry. Research indicates that volatile sulfur compounds like this compound are key contributors to the sensory attributes of cooked foods, enhancing their palatability .

2. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against certain bacteria and fungi. For instance, it has been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety . The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.

3. Olfactory Response

The compound is also significant in olfactory biology. It interacts with specific olfactory receptors, influencing smell perception. Research has demonstrated that low concentrations of thiols like this compound can be detected at levels as low as parts per billion, indicating its potency as an odorant . This property has implications for both food industry applications and understanding human olfaction.

Case Study 1: Food Flavor Enhancement

A study examining the role of volatile sulfur compounds in enhancing food flavors found that this compound significantly increased the overall flavor intensity in cooked onion dishes. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile profile before and after cooking, revealing a marked increase in sulfur compound concentrations post-cooking .

Case Study 2: Antimicrobial Properties

In another study focused on food safety, researchers tested the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, highlighting its potential as a natural preservative .

Research Findings

Study Focus Findings
Flavor ChemistryIdentified as a key contributor to the aroma of onions; enhances flavor perception in cooked dishes.
Antimicrobial ActivityInhibits growth of Staphylococcus aureus and Escherichia coli; potential for use in food preservation.
Olfactory BiologyDetected at extremely low concentrations; influences olfactory receptor activation significantly.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-(Methylthio)ethanethiol, and how can purity be validated?

  • Synthesis : Common routes involve nucleophilic substitution using methylthiol groups (e.g., reacting 1-mercaptoethanol with methylthiolating agents like methyl iodide under basic conditions). The reaction efficiency depends on solvent polarity and temperature .
  • Purity Validation :

  • Chromatography : GC-MS or HPLC with UV detection (retention time comparison against standards) .
  • Spectroscopy : Confirm molecular structure via NMR (δ ~2.1 ppm for methylthio protons, δ ~1.3 ppm for ethanethiol protons) and FTIR (S-H stretch ~2550 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content (theoretical for C₅H₇NOS: C 45.78%, H 6.73%, S 24.43%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gas masks for organic vapors (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles .
  • Ventilation : Use fume hoods to mitigate exposure to volatile thiols.
  • Decontamination : Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to convert thiols to less toxic sulfonic acids .

Q. How can researchers distinguish this compound from structurally similar thiols in complex mixtures?

  • Analytical Differentiation :

TechniqueKey IdentifierReference
GC-MSUnique fragmentation pattern (m/z 107 for [M+H]⁺)
Raman SpectroscopyS-S and C-S stretching bands (500–700 cm⁻¹)
LC-HRMSExact mass (theoretical m/z 133.0293 for C₅H₇NOS)

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under oxidative conditions?

  • Hypothesis Testing :

  • Contradiction : Some studies report sulfoxide formation, while others observe disulfide crosslinking.
  • Methodology :

Vary oxidant strength (e.g., H₂O₂ vs. O₂) and monitor intermediates via time-resolved Raman spectroscopy.

Control pH to isolate protonation effects on thiolate ion reactivity .

  • Data Interpretation : Use kinetic modeling to identify dominant pathways under specific conditions .

Q. How can computational modeling predict the stability of this compound in biological systems?

  • Approach :

  • DFT Calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for S-H and C-S bonds to predict degradation pathways .
  • MD Simulations : Model interactions with lipid bilayers to assess membrane permeability .
    • Validation : Compare predicted metabolites (e.g., sulfoxides) with in vitro hepatic microsome assays .

Q. What methodologies optimize the derivatization of this compound for trace-level detection in environmental samples?

  • Derivatization : Use pentafluorobenzyl bromide to enhance GC-ECD sensitivity (limits of detection <0.1 ppb) .
  • Sample Prep : Solid-phase microextraction (SPME) with polydimethylsiloxane coatings for selective preconcentration .

Q. Data Contradiction Analysis

Q. Why do studies report varying thresholds for olfactory detection of this compound?

  • Factors :

  • Matrix Effects : Wine vs. air matrices alter volatility and perception (e.g., wine ethanol content suppresses thiol release) .
  • Sensory Protocols : Use standardized olfactometry with trained panels to minimize subjectivity .
    • Resolution : Report thresholds as ranges (e.g., 0.2–12 µg/L in aqueous systems) with matrix-specific calibration .

Q. Methodological Guidelines

  • Experimental Design : Follow IUPAC guidelines for thiol quantification and stability studies .
  • Data Reporting : Include raw spectral data, chromatograms, and computational input files in supplementary materials for reproducibility .

Properties

IUPAC Name

1-methylsulfanylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIADNFHCKUPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335495
Record name 1-(methylthio)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31331-53-0
Record name 1-Methylthioethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(methylthio)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLTHIOETHANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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